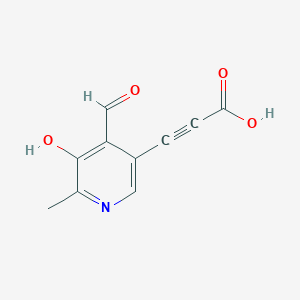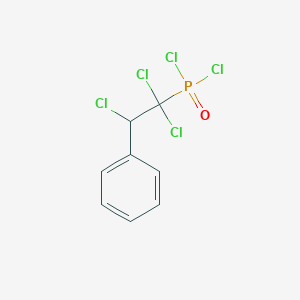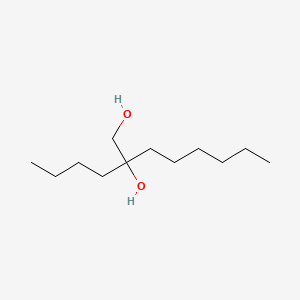
3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with formyl, hydroxy, and methyl groups, as well as a prop-2-ynoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid typically involves multi-step organic reactions. One common approach is to start with 3-hydroxy-6-methylpyridine, which undergoes formylation to introduce the formyl group at the 4-position. This intermediate is then subjected to further reactions to introduce the prop-2-ynoic acid moiety. The reaction conditions often involve the use of strong bases and specific solvents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale reactions with precise control over temperature, pressure, and reaction time. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 3-(4-Carboxy-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid.
Reduction: 3-(4-Hydroxymethyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy and methyl groups may also contribute to the compound’s binding affinity and specificity. The prop-2-ynoic acid moiety can participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
Pyridoxal 5’-phosphate: A related compound with a similar pyridine ring structure but different functional groups.
3-Hydroxy-2-methyl-5-(phosphonooxy)methyl-4-pyridinecarboxaldehyde: Another compound with a similar core structure but different substituents.
Uniqueness
3-(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
63892-68-2 |
|---|---|
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC 名称 |
3-(4-formyl-5-hydroxy-6-methylpyridin-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H7NO4/c1-6-10(15)8(5-12)7(4-11-6)2-3-9(13)14/h4-5,15H,1H3,(H,13,14) |
InChI 键 |
WVCQGCJCRDMOEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1O)C=O)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)

![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)

![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)



![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)



